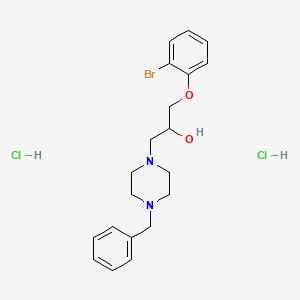

1-(4-Benzylpiperazin-1-yl)-3-(2-bromophenoxy)propan-2-ol dihydrochloride

Description

Properties

IUPAC Name |

1-(4-benzylpiperazin-1-yl)-3-(2-bromophenoxy)propan-2-ol;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25BrN2O2.2ClH/c21-19-8-4-5-9-20(19)25-16-18(24)15-23-12-10-22(11-13-23)14-17-6-2-1-3-7-17;;/h1-9,18,24H,10-16H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDRGKQICBOSZSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)CC(COC3=CC=CC=C3Br)O.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27BrCl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Benzylpiperazin-1-yl)-3-(2-bromophenoxy)propan-2-ol dihydrochloride typically involves multiple steps:

Formation of the Piperazine Ring: The initial step often involves the formation of the piperazine ring, which can be achieved through the reaction of ethylenediamine with a suitable dihaloalkane.

Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

Attachment of the Bromophenoxy Group: The bromophenoxy group is introduced via a nucleophilic substitution reaction, where 2-bromophenol reacts with an epoxide intermediate derived from the piperazine compound.

Final Conversion to Dihydrochloride: The final compound is converted to its dihydrochloride form by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Benzylpiperazin-1-yl)-3-(2-bromophenoxy)propan-2-ol dihydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The bromophenoxy group can be reduced to a phenol using reducing agents such as lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products:

Oxidation: 1-(4-Benzylpiperazin-1-yl)-3-(2-bromophenoxy)propan-2-one.

Reduction: 1-(4-Benzylpiperazin-1-yl)-3-(2-hydroxyphenoxy)propan-2-ol.

Substitution: 1-(4-Benzylpiperazin-1-yl)-3-(2-azidophenoxy)propan-2-ol.

Scientific Research Applications

1-(4-Benzylpiperazin-1-yl)-3-(2-bromophenoxy)propan-2-ol dihydrochloride is utilized in various fields:

Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

Biology: In studies involving receptor binding and signal transduction pathways.

Industry: Used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The benzylpiperazine moiety is known to interact with serotonin receptors, influencing signal transduction pathways. The bromophenoxy group may enhance binding affinity and specificity, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues with Phenoxy/Indolyloxy Substitutions

Compound A : (2R,S)-1-(6-Methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol ()

- Key Differences: Substituents: Indolyloxy and methoxyphenoxy groups instead of bromophenoxy and benzylpiperazine. Pharmacology: Exhibits α1/α2/β1-adrenoceptor binding affinity (Ki values: α1 = 0.8 nM, β1 = 1.2 nM), antiarrhythmic activity, and hypotensive effects .

- Comparison: The bromophenoxy group in the target compound may enhance lipophilicity and alter receptor selectivity compared to Compound A’s methoxy-rich structure.

Compound B : 1-(4-Benzylpiperazin-1-yl)-3-(4-chloro-3-methylphenoxy)propan-2-ol dihydrochloride ()

- Key Differences: Substituents: 4-Chloro-3-methylphenoxy vs. 2-bromophenoxy.

Nadolol ():

- Structure: (2RS)-1-[(1,1-Dimethyl ethyl)amino]-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride.

- Key Differences: Substituents: Naphthyloxy and tert-butylamino groups vs. bromophenoxy and benzylpiperazine. Pharmacology: Non-selective β-blocker with FDA approval for hypertension and angina. The benzylpiperazine in the target compound may confer α-adrenoceptor activity absent in nadolol.

Receptor Binding and Pharmacological Profiles

- Analysis: The benzylpiperazine group in the target compound may introduce α-adrenoceptor antagonism, as seen in structurally related piperazine derivatives. Bromine’s electron-withdrawing effects could enhance binding to hydrophobic receptor pockets compared to chlorine or methoxy groups.

Biological Activity

1-(4-Benzylpiperazin-1-yl)-3-(2-bromophenoxy)propan-2-ol dihydrochloride, identified by its CAS number 1216548-11-6, is a synthetic compound belonging to the piperazine derivative class. This compound has garnered attention for its potential pharmacological properties, particularly in relation to the central nervous system (CNS). This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

The molecular formula of this compound is with a molecular weight of 478.2 g/mol. The compound features a piperazine ring, which is known for its diverse biological activities, particularly in modulating neurotransmitter systems.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors in the brain. Piperazine derivatives are known to influence serotonin and dopamine receptor pathways, which are crucial in regulating mood, anxiety, and other neurological functions. The specific mechanism of action for this compound may involve:

- Serotonin Receptor Modulation : Potentially acting as an agonist or antagonist at serotonin receptors, influencing mood and anxiety levels.

- Dopamine Receptor Interaction : Modulating dopaminergic pathways that are involved in reward and motivation.

Anxiolytic and Antidepressant Properties

Research suggests that compounds similar to 1-(4-benzylpiperazin-1-yl)-3-(2-bromophenoxy)propan-2-ol have shown anxiolytic (anxiety-reducing) and antidepressant effects in various animal models. These effects are often assessed through behavioral tests such as the elevated plus maze and forced swim test.

Case Studies

- Study on Behavioral Effects : In a study examining the effects of piperazine derivatives on anxiety-like behaviors in rodents, it was found that administration of similar compounds resulted in a significant decrease in anxiety-related behaviors compared to control groups. The study highlighted changes in serotonin levels as a contributing factor to these effects .

- Neuropharmacological Assessment : Another research effort focused on the neuropharmacological profile of piperazine derivatives, revealing that they could enhance serotonergic transmission, thereby providing a basis for their potential use in treating depression .

Data Table: Summary of Biological Activity Studies

Safety and Toxicology

While the pharmacological potential is promising, safety assessments are critical. Toxicological studies indicate that piperazine derivatives can exhibit dose-dependent effects on liver and kidney function. Long-term studies are necessary to fully understand the safety profile of this compound.

Q & A

Q. Q1: What are the standard synthetic routes for preparing 1-(4-benzylpiperazin-1-yl)-3-(2-bromophenoxy)propan-2-ol dihydrochloride, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves two key steps:

Alkylation of Piperazine Derivatives : React 4-benzylpiperazine with a brominated propanol intermediate (e.g., 1-bromo-2-propanol) under basic conditions (e.g., NaH or K₂CO₃) to form the piperazine-propanol backbone .

Coupling with 2-Bromophenol : Introduce the 2-bromophenoxy group via nucleophilic substitution, optimizing solvent polarity (e.g., DMF or THF) and temperature (60–80°C) to enhance regioselectivity .

Critical Factors : Excess bromophenol (1.2–1.5 equivalents) and inert atmospheres (N₂/Ar) minimize side reactions. Yields range from 60–75% after purification via recrystallization or column chromatography .

Q. Q2: How can stereochemical impurities be minimized during synthesis, and what analytical methods validate enantiomeric purity?

Methodological Answer :

- Chiral Resolution : Use chiral auxiliaries (e.g., (R)- or (S)-BINOL) during coupling or employ chiral HPLC columns (e.g., Chiralpak AD-H) post-synthesis .

- Computational Modeling : Apply density functional theory (DFT) to predict energy barriers for stereoisomer formation and guide solvent selection (e.g., low-polarity solvents reduce racemization) .

- Validation : Circular dichroism (CD) spectroscopy and X-ray crystallography confirm absolute configuration .

Pharmacological Profiling

Q. Q3: What methodologies are recommended for evaluating receptor-binding affinity and selectivity of this compound?

Methodological Answer :

- Radioligand Binding Assays : Use tritiated or fluorescent ligands (e.g., [³H]-spiperone for dopamine D2/D3 receptors) in competition assays. IC₅₀ values are calculated via nonlinear regression .

- Functional Assays : Measure cAMP accumulation or calcium flux in HEK293 cells expressing target GPCRs to assess agonism/antagonism .

Advanced Note : Cross-validate with molecular docking (e.g., AutoDock Vina) to map interactions with receptor active sites, prioritizing residues like Ser193 in 5-HT₁A .

Analytical Challenges

Q. Q4: How can researchers resolve discrepancies in reported physicochemical properties (e.g., logP, solubility) across studies?

Methodological Answer :

- Standardized Protocols : Adopt OECD guidelines for logP determination (shake-flask method with octanol/water) and equilibrium solubility assays (pH 7.4 buffer, 37°C) .

- Inter-laboratory Comparisons : Use reference standards (e.g., USP-certified buffers) and report HPLC gradients (e.g., 0.1% TFA in acetonitrile/water) to ensure reproducibility .

Q. Q5: What accelerated stability studies are critical for ensuring compound integrity in long-term storage?

Methodological Answer :

- ICH Guidelines : Conduct stress testing at 40°C/75% RH for 6 months, monitoring degradation via LC-MS. Major degradation products (e.g., dehydrohalogenation or hydrolysis) are identified using high-resolution MS .

- Light Sensitivity : Expose to UV-A/UV-B (310–360 nm) to assess photodegradation; use amber glass vials and antioxidants (e.g., BHT) for stabilization .

Mechanistic Studies

Q. Q6: How can researchers reconcile conflicting data on the compound’s mechanism of action (e.g., dual serotonin/dopamine modulation)?

Methodological Answer :

- Systems Pharmacology : Integrate RNA-seq data from treated cell lines to identify differentially expressed genes (e.g., CREB or β-arrestin pathways) .

- Kinetic Assays : Perform association/dissociation rate studies (e.g., surface plasmon resonance) to distinguish allosteric vs. orthosteric binding .

Experimental Design for Optimization

Q. Q7: What statistical approaches optimize reaction parameters when scaling up synthesis?

Methodological Answer :

- Design of Experiments (DoE) : Apply Box-Behnken or central composite designs to evaluate variables (e.g., temperature, catalyst loading). Response surface methodology identifies optimal conditions .

- Machine Learning : Train models on historical reaction data (e.g., yield vs. solvent polarity) to predict outcomes for novel conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.